molecular formula C16H18ClN3O3S2 B2763894 3-(azepan-1-ylsulfonyl)-4-chloro-N-(1,3-thiazol-2-yl)benzamide CAS No. 797015-31-7

3-(azepan-1-ylsulfonyl)-4-chloro-N-(1,3-thiazol-2-yl)benzamide

Cat. No. B2763894
CAS RN: 797015-31-7
M. Wt: 399.91
InChI Key: MRIMFDQQRDXLKY-UHFFFAOYSA-N
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Description

3-(azepan-1-ylsulfonyl)-4-chloro-N-(1,3-thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a thiazole ring and a benzamide moiety. The compound has been studied extensively for its pharmacological properties, and it has shown promising results in several areas of research.

Scientific Research Applications

Organic Synthesis and Chemical Transformations

Research in the area of organic synthesis has explored the synthesis and transformation of spiro thiazolinone derivatives, revealing their potential for creating bioactive fused heterocyclic compounds with antimicrobial activities. For instance, Patel and Patel (2015) synthesized various spiro thiazolinone heterocyclic compounds, showing that the fusion of heterocyclic rings increases antimicrobial activities (Patel & Patel, 2015).

Medicinal Chemistry and Drug Design

In medicinal chemistry, research has focused on designing multitargeted-directed ligands (MTDLs) for the treatment of neurodegenerative diseases, such as Alzheimer's disease (AD). Hafez et al. (2023) described new benzothiazole-based derivatives as a privileged scaffold for histamine H3 receptor ligands, demonstrating the potential of these compounds as MTDLs with promising activity against AChE, BuChE, and MAO-B, suggesting their use as lead structures for developing new anti-AD agents (Hafez et al., 2023).

Supramolecular Chemistry and Material Science

In the realm of supramolecular chemistry and material science, the role of methyl functionality and S⋯O interaction in N-(thiazol-2-yl) benzamide derivatives has been investigated, highlighting their gelation behavior towards ethanol/water and methanol/water mixtures. Yadav and Ballabh (2020) focused on elucidating the role of multiple non-covalent interactions on gelation behavior, showing how certain amides displayed good stability and low minimum gelator concentration (MGC) (Yadav & Ballabh, 2020).

Novel Applications in Decreasing Toxicity

A novel approach to decreasing the toxicity of highly cytotoxic amidoximes by introducing a benzo[4,5]imidazo[2,1-b]thiazolyl fragment has been explored, demonstrating a significant reduction in expected acute toxicity while maintaining high cytotoxicity. Abele et al. (2018) achieved this by synthesizing N-(benzo[4,5]imidazo[2,1-b]thiazol-3-ylmethoxy)-ω-(hetarylsulfanyl)-alkanamidines, showing promising results in vitro on tumor cell lines with low toxicity on non-tumoral cells (Abele et al., 2018).

properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-4-chloro-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3S2/c17-13-6-5-12(15(21)19-16-18-7-10-24-16)11-14(13)25(22,23)20-8-3-1-2-4-9-20/h5-7,10-11H,1-4,8-9H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRIMFDQQRDXLKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=NC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(azepan-1-ylsulfonyl)-4-chloro-N-(1,3-thiazol-2-yl)benzamide

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